![molecular formula C20H29N7O8 B1210168 Amipurimycin CAS No. 61991-08-0](/img/structure/B1210168.png)
Amipurimycin
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Overview
Description
Amipurimycin is a natural product found in Streptomyces novoguineensis with data available.
Scientific Research Applications
Biosynthetic Pathway and Genetic Insights
The biosynthesis of amipurimycin involves complex gene clusters identified through comparative genomics. The genes responsible for its production have been characterized, revealing that they encode enzymes typical of polyketide biosynthesis rather than traditional nucleoside synthesis pathways. The this compound gene cluster (amc) was isolated and expressed heterologously in Streptomyces albus, resulting in increased production levels of this compound .
Key Enzymes in Biosynthesis
- ATP-grasp ligases : These enzymes, such as Amc18, play a crucial role in attaching amino acids to the core structure of this compound.
- Polyketide synthases : The presence of these enzymes suggests that the core saccharides in this compound are partially derived from polyketide pathways .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties, particularly against fungal and bacterial pathogens. Its effectiveness has been evaluated through minimum inhibitory concentration (MIC) studies.
Antimicrobial Efficacy
- Against Pyricularia oryzae : this compound has shown an MIC of 5 µg/mL, indicating potent activity against rice blast disease .
- Broad-spectrum activity : Preliminary studies suggest effectiveness against various Gram-positive bacteria, with further exploration needed for Gram-negative pathogens .
Therapeutic Potential
The unique structure and activity profile of this compound position it as a candidate for therapeutic applications. Its ability to inhibit specific pathogens could be harnessed in developing new antibiotics or antifungal agents.
Case Studies and Research Findings
- A recent study highlighted the total synthesis of this compound, which could facilitate further research into its biological activities and potential modifications for enhanced efficacy .
- Investigations into the structure-activity relationship (SAR) are ongoing to optimize its pharmacological properties and reduce toxicity while maintaining effectiveness against target pathogens.
Comparative Data Table
The following table summarizes key findings related to this compound's biosynthetic pathway and antimicrobial activity:
Parameter | This compound |
---|---|
Source Organism | Streptomyces novoguineensis |
Biosynthetic Gene Cluster | amc |
Key Enzymes | ATP-grasp ligases, polyketide synthases |
MIC Against P. oryzae | 5 µg/mL |
Potential Applications | Antifungal and antibacterial therapies |
Properties
CAS No. |
61991-08-0 |
---|---|
Molecular Formula |
C20H29N7O8 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
2-[(2-aminocyclopentanecarbonyl)amino]-2-[6-(2-aminopurin-9-yl)-4-(1,2-dihydroxyethyl)-4,5-dihydroxyoxan-2-yl]acetic acid |
InChI |
InChI=1S/C20H29N7O8/c21-9-3-1-2-8(9)16(31)25-13(18(32)33)11-4-20(34,12(29)6-28)14(30)17(35-11)27-7-24-10-5-23-19(22)26-15(10)27/h5,7-9,11-14,17,28-30,34H,1-4,6,21H2,(H,25,31)(H,32,33)(H2,22,23,26) |
InChI Key |
BHAUQSKSOITMND-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)N)C(=O)NC(C2CC(C(C(O2)N3C=NC4=CN=C(N=C43)N)O)(C(CO)O)O)C(=O)O |
Canonical SMILES |
C1CC(C(C1)N)C(=O)NC(C2CC(C(C(O2)N3C=NC4=CN=C(N=C43)N)O)(C(CO)O)O)C(=O)O |
Synonyms |
amipurimycin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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